4-(Thiazol-5-yl)aniline
Overview
Description
4-(Thiazol-5-yl)aniline is a heterocyclic aromatic amine that contains a thiazole ring attached to an aniline moiety The thiazole ring, a five-membered ring containing both sulfur and nitrogen atoms, is known for its aromaticity and diverse reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiazol-5-yl)aniline typically involves the formation of the thiazole ring followed by its attachment to an aniline group. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The reaction conditions often include the use of solvents like ethanol or methanol and heating under reflux .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(Thiazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Thiazole oxides.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiazole derivatives.
Scientific Research Applications
4-(Thiazol-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 4-(Thiazol-5-yl)aniline involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to DNA and proteins, affecting their function. For example, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Thiazole: A basic heterocyclic compound with similar aromatic properties.
Benzothiazole: Contains a fused benzene and thiazole ring, used in various industrial applications.
Thiazolidine: A saturated derivative of thiazole, used in medicinal chemistry.
Uniqueness: 4-(Thiazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of the thiazole ring with an aniline moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-(1,3-thiazol-5-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVJABCPKIEHFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CS2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332113-79-8 | |
Record name | 4-(1,3-thiazol-5-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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